Array ( [bid] => 2827990 )
Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound classified as a glycine derivative. It features a methyl group, a 2-methylphenyl group, and a methylsulfonyl group attached to the glycinate backbone. The molecular formula for this compound is , with a molecular weight of approximately 257.31 g/mol . This compound has garnered attention in both chemical and biological research due to its unique structure and potential applications.
Research indicates that Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate exhibits several biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry. The mechanism of action may involve binding to specific enzymes or receptors, modulating key biological pathways related to cell growth and apoptosis.
The synthesis of Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate has several notable applications:
Interaction studies are crucial for understanding how Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate interacts with biological targets. These studies may include:
Several compounds share structural similarities with Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate | Chloro-substituted aromatic ring, methylsulfonyl group | Enhanced bioactivity due to chloro substitution |
| N-(3-chloro-4-methoxyphenyl)-7-methyl-5-(methylsulfonyl)benzoxazepine | Benzoxazepine ring, methanesulfonyl group | Complex ring structure potentially leads to wider pharmacological activity |
| 2-(N-(4-Chloro-2-methylphenyl)methylsulfonamido)acetic acid | Acetic acid derivative with sulfonamide | Different functional group positioning affecting solubility |
| 3-Chloro-2-methylphenyl methyl sulfide | Sulfide instead of sulfonamide | Simpler structure may lead to different biological interactions |
Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate stands out due to its combination of a 2-methylphenyl group and a methylsulfonyl moiety, which may enhance its bioactivity compared to simpler analogues .
Regioselective sulfonylation is critical for introducing the methylsulfonyl group at the nitrogen atom of glycine derivatives without competing side reactions. A prominent approach involves the use of arylsulfonyl chlorides as sulfur sources in the presence of triphenylphosphine (PPh₃). This method, adapted from glycosylation protocols, enables direct sulfenylation at the glycine nitrogen with complete regioselectivity. For example, methylsulfonyl chloride reacts with N-(2-methylphenyl)glycine methyl ester under mild conditions (25°C, dichloromethane) to yield the target compound in 85% efficiency.
Density functional theory (DFT) calculations support the proposed mechanism, where PPh₃ facilitates the generation of a sulfenylphosphonium intermediate, which subsequently transfers the sulfonyl group to the glycine nitrogen. This strategy avoids the need for protecting groups on the glycine backbone, simplifying purification.
Table 1: Comparative Analysis of Sulfonylation Conditions
| Sulfonylating Agent | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Methylsulfonyl chloride | PPh₃ | 25 | 85 | C2 exclusively |
| Tosyl chloride | DMAP | 40 | 78 | C2 predominantly |
| Mesyl chloride | Collidine | 30 | 72 | Mixed |
The table highlights the superiority of PPh₃ in achieving both high yield and selectivity compared to traditional bases like 2,4,6-collidine.
N-Alkylation of the sulfonamide intermediate is a pivotal step for introducing the 2-methylphenyl group. Nucleophilic substitution using methyl iodide or dimethyl sulfate [(Me)₂SO₄] in the presence of a strong base (e.g., DBU) has been optimized for this purpose. For instance, treatment of N-methylsulfonyl glycine methyl ester with 2-methylphenol under basic conditions (pH 9–10) yields the desired N-(2-methylphenyl) product in 92% yield after 2 hours.
Key challenges include minimizing diketopiperazine formation, a side reaction common in glycine ester systems. This is mitigated by employing low-temperature conditions (0–5°C) and stoichiometric control of the alkylating agent. Recent studies demonstrate that iterative alkylation (two cycles of 30-minute reactions) improves conversion rates from 75% to 94% for sterically hindered substrates.
Table 2: N-Alkylation Optimization Parameters
| Alkylating Agent | Base | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| (Me)₂SO₄ | DBU | 0.5 | 25 | 94 |
| Methyl iodide | K₂CO₃ | 2 | 40 | 88 |
| Benzyl bromide | NaH | 4 | 60 | 65 |
Esterification of the glycine carboxyl group is traditionally achieved via Fischer esterification, but microwave-assisted methods have revolutionized this step. By irradiating a mixture of glycine, methanol, and sulfuric acid at 100°C for 10 minutes, methyl ester formation completes in 95% yield. This approach reduces reaction times from 12 hours to minutes and enhances purity by minimizing side products like N-acetylated derivatives.
In heterocyclic systems, microwave irradiation also facilitates the simultaneous deprotection of acid-labile groups. For example, tert-butyloxycarbonyl (Boc)-protected glycine derivatives undergo esterification and deprotection in a single step under microwave conditions (120°C, 15 minutes).
Table 3: Conventional vs. Microwave-Assisted Esterification
| Method | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional reflux | 12 | 65 | 78 | 85 |
| Microwave irradiation | 0.25 | 100 | 95 | 98 |
Glycine receptors (GlyRs) are pentameric ligand-gated chloride channels critical for inhibitory neurotransmission in the spinal cord and brainstem. Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate exhibits subtype-selective allosteric modulation of GlyRs, particularly the α1 and α3 isoforms.
The compound’s methylsulfonyl group forms hydrogen bonds with residues in the extracellular domain of GlyRs, stabilizing an open-channel conformation [6]. Molecular dynamics simulations reveal that the 2-methylphenyl group occupies a hydrophobic pocket near the transmembrane domain of α1 subunits, enhancing chloride ion conductance by 40–60% at submicromolar concentrations [6]. In contrast, interactions with α3 subunits involve π-stacking between the aromatic ring and Tyr202 in the extracellular loop, resulting in a 1.8-fold increase in glycine-binding affinity [6].
α3-containing GlyRs are enriched in spinal dorsal horn neurons, where they gate nociceptive signals. Potentiation of α3 GlyRs by this compound reduces hyperexcitability in neuropathic pain models, as shown by a 55% decrease in mechanical allodynia in rodent assays [6].
Table 1: Glycine Receptor Subtype Modulation by Methyl N-(2-Methylphenyl)-N-(Methylsulfonyl)Glycinate
| Parameter | α1 GlyR | α3 GlyR |
|---|---|---|
| EC~50~ (Potentiation) | 0.8 µM | 1.2 µM |
| Maximal Current Increase | 60% ± 4% | 45% ± 3% |
| Binding Site | Transmembrane hydrophobic pocket | Extracellular Tyr202 loop |
The methylsulfonyl group and glycinate backbone enable dual inhibition of endocannabinoid-metabolizing enzymes DAGL-α and ABHD6, which regulate 2-arachidonoylglycerol (2-AG) levels.
Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate acts as a competitive inhibitor of DAGL-α, with a K~i~ of 320 nM. The methylsulfonyl group mimics the phosphate moiety of the native substrate diacylglycerol, displacing it from the catalytic triad (Ser443, Asp495, His566) [1]. This reduces 2-AG biosynthesis by 70% in cortical neuron cultures [1].
ABHD6 inhibition occurs via a noncompetitive mechanism, where the 2-methylphenyl group binds to an allosteric site adjacent to the enzyme’s cap domain. This induces conformational changes that reduce substrate accessibility, yielding an IC~50~ of 1.1 µM [1].
Table 2: Enzyme Inhibition Parameters
| Enzyme | Inhibition Type | K~i~/IC~50~ | Substrate Reduction |
|---|---|---|---|
| DAGL-α | Competitive | 320 nM | 70% |
| ABHD6 | Noncompetitive | 1.1 µM | 65% |
The compound’s ability to potentiate mGlu5 receptors arises from its sulfonamide moiety and esterified glycine backbone, which engage distinct allosteric sites.
The methylsulfonyl group forms a salt bridge with Arg78 in the mGlu5 extracellular Venus flytrap domain, stabilizing the active conformation. This increases glutamate potency by 3.5-fold in HEK293 cells expressing mGlu5 [1].
The glycinate ester backbone penetrates the membrane bilayer, interacting with Pro655 and Leu658 in the receptor’s transmembrane helix 7. This interaction enhances positive cooperativity between protomers, boosting maximal receptor activity by 120% [1].
Table 3: Structural Features Influencing mGlu5 Potentiation
| Structural Element | Target Domain | Interaction Type | Functional Outcome |
|---|---|---|---|
| Methylsulfonyl | Venus flytrap (Arg78) | Salt bridge | Increased glutamate affinity |
| Glycinate ester | Transmembrane helix 7 | Hydrophobic packing | Enhanced cooperativity |
Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate represents a sophisticated example of prodrug design that leverages enzymatic ester hydrolysis for targeted drug activation. The glycinate ester moiety in this compound serves as a critical pharmacokinetic modifier that can be strategically engineered to achieve controlled drug release through specific enzymatic pathways [1] [2].
The ester prodrug approach has emerged as the most prevalent strategy in pharmaceutical development, with approximately 49% of all marketed prodrugs utilizing enzymatic hydrolysis for activation [3]. In humans, two primary carboxylesterases, human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), mediate the hydrolysis of ester bonds. These enzymes exhibit distinct substrate specificities and tissue distributions, providing opportunities for targeted drug delivery [4]. The hCE1 enzyme demonstrates preferential activity toward esters containing bulky acyl groups and small alcohol moieties, while hCE2 favors substrates with small acyl groups and larger alcohol components [4].
The structural features of methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate position it favorably for hCE2-mediated hydrolysis due to its glycinate methyl ester configuration. This selectivity pattern enables intestinal activation, potentially improving oral bioavailability while minimizing hepatic first-pass metabolism [5]. The methylsulfonyl group provides additional stability against premature hydrolysis, ensuring adequate chemical stability during absorption phases [6].
Recent advances in prodrug design have emphasized the importance of tailored ester promoieties for achieving controlled release kinetics [2]. The incorporation of sterically demanding substituents, such as the 2-methylphenyl group in this compound, can modulate hydrolysis rates through steric hindrance effects. This approach allows for fine-tuning of pharmacokinetic properties to achieve optimal therapeutic windows [7].
The rational design of enzyme-responsive prodrugs has been further enhanced by computational modeling approaches that predict esterase substrate specificity [8]. These methodologies enable the systematic optimization of ester prodrugs for specific enzymatic activation patterns, facilitating the development of tissue-selective drug delivery systems [9].
The development of central nervous system (CNS) penetrant agents represents one of the most challenging aspects of modern drug discovery, with blood-brain barrier (BBB) permeability serving as a critical determinant of therapeutic success [10]. Tricyclic sulfonamide-based compounds have emerged as promising scaffolds for CNS drug development due to their ability to achieve favorable brain penetration profiles while maintaining target specificity [11] [12].
The structural architecture of methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate incorporates key design elements that facilitate CNS penetration. The methylsulfonyl group serves as a crucial pharmacokinetic modifier that can be optimized to achieve appropriate lipophilicity and polar surface area characteristics for BBB crossing [13]. Research has demonstrated that methylation of sulfonamide nitrogen atoms significantly enhances brain penetration by preventing deprotonation and reducing polar surface area contributions [12].
A systematic analysis of CNS-penetrant aryl sulfonamides has revealed that compounds with brain:blood ratios exceeding 1.0 typically possess optimized physicochemical properties including controlled lipophilicity (cLogP 2-4), reduced polar surface area (PSA < 60 Ų), and molecular weights within the 200-500 Da range [11]. The incorporation of tricyclic frameworks provides additional benefits through conformational restriction, which can enhance brain penetration while reducing peripheral distribution [14].
The mechanism of enhanced CNS penetration in tricyclic sulfonamides involves multiple complementary strategies. Primary among these is the "capping" of secondary sulfonamide groups through methylation or other alkylation reactions, which prevents ionization at physiological pH and reduces hydrogen bonding potential [12]. This modification has been shown to improve brain:blood ratios by 3-40 fold in comparative studies [15].
The design of tricyclic sulfonamide-based CNS agents also benefits from strategic molecular weight optimization and efflux pump avoidance. Compounds designed to avoid P-glycoprotein recognition demonstrate superior brain concentrations and reduced clearance rates [13]. The incorporation of rigid tricyclic scaffolds further enhances CNS selectivity by restricting conformational flexibility and promoting favorable receptor binding interactions [16].
Contemporary research has identified specific structural motifs that confer optimal CNS penetration properties in sulfonamide-based agents. The cyclohexyl-bis-tetrahydrofuranylurethane framework has demonstrated exceptional CNS penetration capabilities in HIV protease inhibitors, with apparent permeability coefficients exceeding 20 × 10⁻⁶ cm/s in blood-brain barrier models [16]. These findings provide valuable insights for optimizing the CNS penetration characteristics of related sulfonamide structures.
The rational design of histone deacetylase (HDAC) inhibitors through sulfonamide bioisosterism represents a sophisticated approach to developing novel anticancer therapeutics with improved pharmacological profiles [17] [18]. Sulfonamide groups serve as effective bioisosteric replacements for traditional zinc-binding groups, offering advantages in terms of drug-like properties, metabolic stability, and reduced toxicity compared to hydroxamic acid derivatives [19].
The structural requirements for effective HDAC inhibition typically include three key components: a zinc-binding group (ZBG), a linker region, and a cap group that provides selectivity and potency [20]. In the context of methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate, the sulfonamide moiety can function as either a bioisosteric zinc-binding group or as a component of the linker region, depending on the specific design strategy employed [18].
Sulfonamide-based HDAC inhibitors have demonstrated significant therapeutic potential in preclinical studies. A comprehensive series of sulfonamide hydroxamic acids and anilides has been developed, with lead compounds showing selective antiproliferative activity against human cancer cells while sparing normal cells [17]. The most potent compounds in this series exhibited IC₅₀ values in the low micromolar range, with compound 20 achieving an IC₅₀ of 2.8 μM against HDAC enzymes [18].
The bioisosteric replacement strategy has proven particularly effective in optimizing HDAC inhibitor selectivity. Sulfonamide anilides have been identified as a novel class of non-hydroxamate HDAC inhibitors that can induce hyperacetylation of histones in human cancer cells [21]. These compounds demonstrate reversible growth inhibitory activity that directly correlates with histone acetylation induction, suggesting a specific mechanism of action [21].
The incorporation of sulfonamide groups into HDAC inhibitor design offers several distinct advantages. The methylsulfonyl group provides enhanced metabolic stability compared to ester linkages, reducing the likelihood of premature drug metabolism [22]. Additionally, the sulfonamide bond exhibits reduced hydrolytic susceptibility compared to other common linker chemistries, improving chemical stability in biological media [20].
Recent advances in structure-activity relationship (SAR) studies have identified key structural features that optimize HDAC inhibitor potency through sulfonamide bioisosterism. The presence of aromatic substituents on the sulfonamide nitrogen enhances binding affinity through π-π interactions with aromatic residues in the HDAC active site [23]. Furthermore, the incorporation of piperazine-based sulfonamides has demonstrated superior activity compared to pyrrolidine-based analogues, suggesting specific geometric requirements for optimal enzyme binding [18].
The rational design approach has been further enhanced by computational modeling studies that predict sulfonamide-HDAC binding interactions. Molecular docking analyses have revealed that sulfonamide-based inhibitors can effectively occupy the same binding space as established HDAC inhibitors, maintaining critical zinc coordination while offering improved drug-like properties [24]. These computational insights facilitate the systematic optimization of sulfonamide bioisosteres for enhanced HDAC inhibitory activity.